Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Description

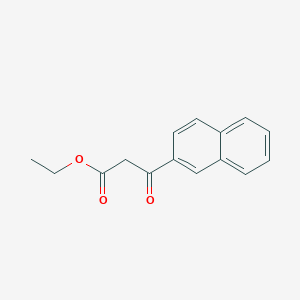

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-naphthalen-2-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYIKGRDXXXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375048 | |

| Record name | 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62550-65-6 | |

| Record name | 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62550-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Introduction: Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a polyfunctional organic compound of significant interest to the research, pharmaceutical, and materials science communities. As a β-keto ester, its unique 1,3-dicarbonyl arrangement imparts a versatile reactivity profile, making it a valuable building block for complex molecular architectures. The incorporation of the rigid, aromatic naphthalene moiety further provides a scaffold for developing novel therapeutic agents and functional materials. This guide offers an in-depth exploration of its chemical properties, reactivity, synthesis, and handling, providing researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Core Chemical Identity and Properties

The fundamental identity of a chemical compound is established by its structure and core physical constants. These identifiers are crucial for regulatory compliance, literature searches, and experimental design.

Chemical Structure and Identifiers

The structure features an ethyl ester and a ketone separated by a methylene group, with the keto group attached to the 2-position of a naphthalene ring.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 62550-65-6 | |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

Physicochemical Properties

Quantitative physical data for this specific compound are not widely published, a common scenario for specialized research chemicals. However, its structural class provides a strong basis for predicting its general characteristics.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid or oil | Expected at room temperature based on similar structures. |

| Melting Point | Not reported | Requires experimental determination. |

| Boiling Point | Not reported | Requires experimental determination under vacuum to prevent decomposition. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in nonpolar solvents (e.g., hexanes). Insoluble in water. | Predicted based on the large nonpolar naphthalene ring and the polar dicarbonyl moiety. |

The Chemistry of the β-Keto Ester: A Reactivity Profile

The synthetic utility of this compound stems almost entirely from the electronic properties of the β-keto ester functional group. This arrangement creates a molecule with both highly acidic protons and multiple electrophilic sites, enabling a wide range of chemical transformations.

Keto-Enol Tautomerism and Acidity

The defining characteristic of a β-dicarbonyl compound is the pronounced acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.[3][4] This enhanced acidity (typically pKa ≈ 11 in DMSO) is a direct consequence of the stability of the resulting conjugate base, the enolate. Upon deprotonation, the negative charge is delocalized across the O-C-C-C-O system through resonance, with both oxygen atoms bearing a significant portion of the charge. This delocalization provides substantial thermodynamic stabilization, making the parent α-protons far more acidic than those of a simple ketone or ester.

Nucleophilic Character: The Enolate Anion

The facile deprotonation by a suitable base (e.g., sodium ethoxide, LDA) generates a potent carbon-centered nucleophile.[3] This enolate is the key reactive intermediate for most of the compound's synthetic applications. Its stability allows for controlled reactions with a wide variety of electrophiles, primarily leading to the formation of new carbon-carbon bonds at the α-position.[4]

Electrophilic Sites

While the α-carbon is the primary site of nucleophilicity, the molecule also possesses two electrophilic centers: the carbonyl carbons of the ketone and the ester.[5][6] These sites are susceptible to attack by strong nucleophiles. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl. This differential reactivity can sometimes be exploited for selective transformations.

Key Synthetic Applications

The dual nucleophilic and electrophilic nature of this molecule makes it a versatile precursor for more complex structures, particularly in the synthesis of novel ketones and heterocyclic systems relevant to drug discovery.

C-C Bond Formation: Alkylation Reactions

One of the most fundamental reactions of β-keto esters is alkylation at the α-carbon.[4] Treatment with one equivalent of a base like sodium ethoxide generates the enolate, which readily participates in Sₙ2 reactions with primary and secondary alkyl halides. This provides a reliable method for introducing alkyl chains, forming a new C-C bond and adding molecular complexity.

Synthesis of Ketones: Hydrolysis and Decarboxylation

β-keto esters are excellent precursors to substituted ketones.[4] Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to yield a ketone. In this case, the product would be 2-acetylnaphthalene, a valuable intermediate in its own right. This entire sequence provides a strategic method for the acylation of a carbon nucleophile.

Precursor for Heterocyclic Scaffolds

The 1,3-dicarbonyl motif is a classic building block for a vast array of heterocyclic compounds. For instance, condensation reactions with aromatic amines can lead to the formation of substituted quinoline derivatives, a core scaffold in many medicinal compounds.[7] Reactions with hydrazines can yield pyrazoles, and reactions with amidines can produce pyrimidines. The presence of the naphthalene group allows for the direct synthesis of complex, fused-ring systems.

Synthesis Protocol: The Mixed Claisen Condensation

The most direct and industrially relevant synthesis of this compound is through a mixed Claisen condensation.[8] This reaction forms a carbon-carbon bond between two different esters.[9] To ensure a single desired product, the reaction is designed such that one ester partner can form an enolate (the donor) while the other cannot (the acceptor).

Rationale and Workflow

In this synthesis, ethyl acetate serves as the enolizable donor, as it possesses acidic α-protons. Ethyl 2-naphthoate, which lacks α-protons, acts as the non-enolizable electrophilic acceptor. A strong base, typically sodium ethoxide, is used in a stoichiometric amount to deprotonate the ethyl acetate and drive the reaction to completion.[9][10] The reaction is followed by an acidic workup to neutralize the enolate product.

Sources

- 1. This compound [amp.chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aklectures.com [aklectures.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate CAS number 62550-65-6

An In-Depth Technical Guide to Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate (CAS 62550-65-6)

Abstract: This technical guide provides a comprehensive overview of this compound, a key β-keto ester intermediate in synthetic organic chemistry. The document details its physicochemical properties, outlines robust synthetic protocols, explores its chemical reactivity, and discusses its significant utility in the development of complex heterocyclic systems relevant to the pharmaceutical industry. Methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with actionable insights for laboratory applications.

Introduction and Molecular Overview

This compound, registered under CAS number 62550-65-6, is an organic compound classified as a β-keto ester.[1] Its molecular structure features a naphthalene ring connected to a three-carbon chain containing both a ketone and an ethyl ester functional group. This arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.[2] The naphthalene moiety is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to contribute to a range of biological activities.[3] The β-keto ester functionality provides multiple reactive sites, enabling the construction of complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles, which are themselves a cornerstone of many therapeutic agents.[4][5] This guide will elucidate the synthesis, properties, and synthetic applications of this important intermediate.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The key properties for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 62550-65-6 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Appearance | Yellowish-brown liquid | [2] |

| Boiling Point | 370 °C at 760 mmHg | [2] |

| Density | 1.164 g/cm³ | [2] |

| Flash Point | 163.5 °C | [2] |

| Synonyms | Ethyl 3-(2-naphthyl)-3-oxopropionate | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a dedicated, peer-reviewed spectral analysis for this specific compound is not widely published, data is available from commercial suppliers.[6] The expected characteristic signals based on its structure are outlined below.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH₃ ), ~4.0 (s, 2H, -C(O)CH₂ C(O)-), ~4.2 (q, 2H, -OCH₂ CH₃), ~7.5-8.5 (m, 7H, Naphthyl-H ) |

| ¹³C NMR | δ (ppm): ~14.1 (-OCH₂C H₃), ~45.8 (-C(O)C H₂C(O)-), ~61.5 (-OC H₂CH₃), ~124-136 (Naphthyl C -H & C -q), ~167.0 (C =O, ester), ~192.0 (C =O, ketone) |

| IR (cm⁻¹) | ~1740 (C=O stretch, ester), ~1685 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~3050 (C-H stretch, aromatic) |

| Mass Spec (MS) | [M]+: Expected at m/z 242.09 |

Synthesis and Mechanism

The most logical and widely used method for synthesizing β-keto esters like this compound is the Crossed Claisen Condensation .[7][8] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[9]

Rationale for Synthetic Route

To synthesize the target molecule, the reaction involves the condensation of an ester derived from 2-naphthoic acid (e.g., ethyl 2-naphthoate), which acts as the electrophile, and ethyl acetate, which serves as the nucleophile after deprotonation. A key requirement for a successful crossed Claisen condensation is that one of the esters must lack α-hydrogens to prevent self-condensation, or be significantly more reactive as the electrophile.[7] In this case, ethyl 2-naphthoate has no α-hydrogens, making it an ideal electrophilic partner for the enolate of ethyl acetate. Sodium ethoxide is a suitable base as it prevents transesterification side reactions.[8]

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

-

Base Formation: Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use commercially available sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate dropwise to the stirred solution. This will form the nucleophilic ethyl acetate enolate.

-

Condensation: To the enolate solution, add ethyl 2-naphthoate dropwise while maintaining the cool temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid or acetic acid. This step neutralizes the excess base and protonates the resulting β-keto ester enolate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive sites, which allow for a wide range of chemical transformations. It is particularly useful as a precursor for synthesizing heterocyclic compounds, which are of great interest in drug discovery.[10]

Knorr Pyrazole Synthesis

A classic and highly efficient application of β-keto esters is the Paal-Knorr synthesis of pyrazoles via condensation with hydrazines.[11] Pyrazoles are a class of heterocyclic compounds that feature prominently in pharmaceuticals due to their diverse biological activities, including anti-inflammatory and anticancer properties.[4][5]

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl with the hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazolone ring system.

Caption: Reaction mechanism for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 5-(Naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add a stoichiometric equivalent of hydrazine hydrate (H₂NNH₂·H₂O) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.

Broader Applications in Drug Discovery

The utility of this compound extends beyond pyrazoles. The active methylene group can be alkylated or acylated, and the carbonyl groups can participate in various other condensation reactions to form pyrimidines, isoxazoles, and other pharmacologically relevant heterocycles. Its role as a building block makes it a valuable compound for creating libraries of novel molecules for high-throughput screening in drug discovery programs.[2][12]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, GHS classifications for isomeric and related compounds suggest potential hazards.[13][14]

-

Hazard Statements (based on related compounds):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor. Prevent fire caused by electrostatic discharge.[15]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Storage at room temperature is generally acceptable.[1][16]

-

-

First Aid:

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the combination of a biologically relevant naphthalene core and the versatile reactivity of the β-keto ester moiety. Its synthesis is readily achieved through a crossed Claisen condensation. The compound serves as an excellent precursor for the construction of diverse heterocyclic systems, most notably pyrazoles, which are of significant interest to the pharmaceutical and drug discovery sectors. Proper understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

-

Title: Cas 62550-65-6, Ethyl 3-(Naphthalen-7-Yl) - LookChem Source: LookChem URL: [Link]

-

Title: Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | C15H14O3 | CID 2760157 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Claisen Condensation | Ethyl acetate to β-Keto ester | Explanation & Mechanism | - YouTube Source: YouTube URL: [Link]

-

Title: Synthesis of Pyrazole derivatives (3a–h). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 19.15: A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) Source: YouTube URL: [Link]

-

Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate Source: European Journal of Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

-

Title: Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery Source: SciSpace URL: [Link]

Sources

- 1. 62550-65-6|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 62550-65-6,Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate | lookchem [lookchem.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate(62550-65-6) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | C15H14O3 | CID 2760157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a pivotal β-keto ester that serves as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system coupled with a sterically significant and electronically rich naphthalene moiety, makes it a valuable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, thorough characterization data, and notable applications in the synthesis of heterocyclic compounds and pharmacologically relevant scaffolds. Understanding the nuances of this compound's reactivity and synthetic utility is paramount for researchers engaged in drug discovery and materials science.

Core Molecular Attributes

A firm grasp of the fundamental properties of this compound is essential for its effective utilization in synthetic endeavors.

| Property | Value | Source |

| CAS Number | 62550-65-6 | |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| SMILES | O=C(OCC)CC(C1=CC=C2C=CC=CC2=C1)=O | |

| Appearance | Inquire from supplier | |

| Purity | Typically ≥95% |

The structure, confirmed by its SMILES notation, reveals a key feature: the presence of an acidic α-hydrogen on the methylene group situated between the two carbonyl functionalities. This acidity is a cornerstone of its reactivity, enabling the facile formation of a stabilized enolate.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The Claisen Condensation Pathway

The Claisen condensation involves the reaction of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester. In the synthesis of the title compound, this would typically involve the reaction of a 2-naphthoyl derivative (such as ethyl 2-naphthoate, which acts as the electrophile) with an enolizable ester like ethyl acetate (which serves as the nucleophile precursor).

The reaction mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 2-naphthoate.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester.

Caption: General schematic of the Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

Ethyl 2-naphthoate

-

Ethyl acetate (dried)

-

Sodium ethoxide (NaOEt) or sodium metal

-

Anhydrous ethanol

-

Toluene (dried)

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium ethoxide.

-

Enolate Formation: Dry ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide at room temperature under a nitrogen atmosphere. The mixture is then heated to reflux to ensure complete formation of the enolate.

-

Condensation: Ethyl 2-naphthoate, dissolved in a minimal amount of dry toluene, is added dropwise to the reaction mixture. The reaction is maintained at reflux and monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: A typical workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons, and the aromatic protons of the naphthalene ring. The methylene protons are diastereotopic and may appear as a complex multiplet or a pair of doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the naphthalene ring system. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester. The aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dicarbonyl nature and the presence of the naphthalene moiety. It is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and has potential applications in medicinal chemistry.

Synthesis of Heterocyclic Compounds

β-Keto esters are well-established precursors for the synthesis of various heterocycles. This compound can be utilized in reactions such as:

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt to yield dihydropyridine derivatives.

-

Knorr Pyrazole Synthesis: Reaction with hydrazines to form pyrazoles.

-

Biginelli Reaction: A one-pot multicomponent reaction with an aldehyde and urea or thiourea to produce dihydropyrimidinones.

The naphthalene substituent can impart unique physicochemical properties to the resulting heterocyclic products, which is of particular interest in drug design.

Role in Medicinal Chemistry and Drug Discovery

The naphthalene ring system is a common scaffold in many approved drugs and biologically active molecules.[3] Its incorporation can influence a molecule's lipophilicity, metabolic stability, and ability to engage in π-stacking interactions with biological targets. This compound serves as a key starting material for introducing this valuable pharmacophore into more complex molecular frameworks. While specific examples of its use in the synthesis of named drug candidates were not found in the provided search results, its potential as a building block in the development of anticancer, antimicrobial, and anti-inflammatory agents is significant given the known biological activities of naphthalene derivatives.

Safety and Handling

For a related isomer, ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, the GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] It is prudent to assume that this compound may have a similar hazard profile.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the synthetic and medicinal chemistry communities. Its synthesis via the Claisen condensation is a classic yet powerful method for its preparation. The dual reactivity of its β-keto ester functionality, combined with the properties imparted by the naphthalene ring, makes it a valuable precursor for a wide range of complex molecular targets. Further exploration of its synthetic applications is likely to yield novel compounds with interesting biological activities and material properties.

References

- This compound - Benzene Compounds - Crysdot LLC. [URL: https://www.crysdot.

- Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | C15H14O3 | CID 2760157 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760157]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_En.aspx?kwd=ethyl+3-(naphthalen-2-yl)

- ethyl 3-cyano-3-naphthalen-1-yl-2-oxo-propanoate Safety Data Sheets - Echemi. [URL: https://www.echemi.

- BD233685 - BLD Pharmatech. [URL: https://www.bldpharm.com/products/922711-75-9.html]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/84679]

- Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate(62550-65-6) 1 H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_62550-65-6_1HNMR.htm]

- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/376]

- SUPPORTING INFORMATION - The Royal Society of Chemistry. [URL: https://www.rsc.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=BTB10448DA]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [URL: https://hmdb.ca/spectra/nmr_one_d/2215]

- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review - Who we serve. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/a-1705-0487]

- Ethyl 3-naphthalen-2-ylsulfonyl-2-oxopropanoate | C15H14O5S | CID 12250177 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12250177]

- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate - ResearchGate. [URL: https://www.researchgate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicdivision.

- ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0226]

- Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | C15H14O3 | CID 2760157 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. [URL: https://www.researchgate.net/publication/386617061_Synthesis_Identification_some_of_new_heterocyclic_Compounds_Derivatives_and_study_of_the_biological_Activity]

- 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760160]

- (PDF) Synthesis of Nitrogen Heterocycles From Ethyl - Amanote Research. [URL: https://amanote.

- This compound - Amerigo Scientific. [URL: https://www.amerigoscientific.

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [URL: https://www.researchgate.

- (PDF) Ethyl (naphthalen-2-yloxy)acetate - ResearchGate. [URL: https://www.researchgate.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.com/bft-article/naphthalene-a-multidimensional-scaffold-in-medicinal-chemistry-with-promising-antimicrobial-potential/]

- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962255/]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30366253/]

- A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. [URL: https://www.researchgate.

- Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB. [URL: https://foodb.ca/compounds/FDB019986]

- (PDF) SYNTHESIS OF NOVEL 14-ETHYL-14H-DIBENZO [A, J]XANTHINE AND 3-ETHYL-2-METHYL-1-(2- METHYLNAPHTHALEN-1-YL)-2,3-DIHYDRO-1H- BENZO[F]CHROMENE - ResearchGate. [URL: https://www.researchgate.net/publication/383188544_SYNTHESIS_OF_NOVEL_14-ETHYL-14H-DIBENZO_A_JXANTHINE_AND_3-ETHYL-2-METHYL-1-2-_METHYLNAPHTHALEN-1-YL-23-DIHYDRO-1H-_BENZOFCHROMENE]

Sources

- 1. This compound [amp.chemicalbook.com]

- 2. Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate(62550-65-6) 1H NMR spectrum [chemicalbook.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | C15H14O3 | CID 2760157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate synthesis overview

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Abstract

This compound is a β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a naphthalene moiety, makes it a valuable precursor for the synthesis of complex heterocyclic systems and other biologically active molecules.[1][2] This guide provides a comprehensive overview of the core synthetic strategy for this target molecule, focusing on the Claisen condensation reaction. It offers a detailed mechanistic analysis, explains the rationale behind key experimental choices, presents a step-by-step laboratory protocol, and discusses potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

This compound, a β-keto ester, is a highly versatile chemical intermediate. The presence of a reactive methylene group positioned between two carbonyl groups allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclization reactions to form diverse heterocyclic scaffolds.[3] Naphthalene-containing compounds are known to exhibit a broad spectrum of biological activities, making this particular building block a valuable starting point for drug discovery programs.[4][5]

The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation .[6][7] This carbon-carbon bond-forming reaction occurs between two ester molecules or, more relevant to this guide, between a ketone and an ester-based acylating agent in the presence of a strong base.[8][9] Specifically, the synthesis of this compound is ideally achieved via a crossed Claisen condensation, which minimizes self-condensation side products by carefully selecting the reactants.[10][11]

This guide will focus on the reaction between 2-acetylnaphthalene (the enolizable ketone) and diethyl carbonate (the non-enolizable acylating ester), a robust and efficient pathway to the target molecule.

Mechanistic Deep Dive: The Crossed Claisen Condensation

The synthesis proceeds via a multi-step mechanism that is driven to completion by a final, thermodynamically favorable deprotonation. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.[7][12]

Core Reaction Scheme:

Caption: Overall transformation for the synthesis.

Step-by-Step Mechanism:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 2-acetylnaphthalene. This creates a resonance-stabilized enolate anion, the key nucleophile in the reaction.[13][14] The pKa of an ester's α-proton is approximately 25, necessitating a potent base for this step.[15]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of diethyl carbonate. This addition reaction forms a tetrahedral alkoxide intermediate.[6]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a good leaving group. This step yields the desired β-keto ester.[14]

-

Thermodynamic Driving Force: The expelled ethoxide is a strong base and immediately deprotonates the newly formed β-keto ester at the highly acidic methylene group situated between the two carbonyls. This proton is significantly more acidic than the α-proton of the starting ketone. The resulting enolate is highly resonance-stabilized, making this deprotonation step effectively irreversible and pulling the entire reaction equilibrium towards the product side.[7][16]

-

Acidic Workup: In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final this compound product.[13]

Caption: The five-step mechanism of the crossed Claisen condensation.

Causality Behind Experimental Choices

A successful synthesis hinges on the deliberate selection of reagents and conditions.

| Parameter | Choice & Rationale |

| Base Selection | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are commonly used. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward by producing hydrogen gas.[17] NaOEt is also effective; using the corresponding alkoxide to the ester prevents transesterification, although this is not a concern when using diethyl carbonate.[6][12] |

| Base Stoichiometry | A stoichiometric amount (at least 1.0 equivalent) of base is mandatory, not catalytic. This is because the base is consumed in the final, irreversible deprotonation of the β-keto ester product, which is the reaction's thermodynamic driving force.[6][7][16] |

| Reactant Choice | 2-Acetylnaphthalene provides the enolizable α-protons. Diethyl carbonate serves as the non-enolizable electrophile. It cannot form an enolate itself, thus preventing self-condensation and ensuring a clean reaction yielding a single primary product.[18][19] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or diethyl ether are excellent choices when using NaH. These aprotic solvents do not react with the strong base. If using NaOEt, anhydrous ethanol is the appropriate solvent.[14] The absence of water is critical to prevent quenching the base and enolate. |

| Temperature | The initial deprotonation is often performed at 0 °C or room temperature. The reaction may then be gently heated (reflux) to ensure completion.[14] Controlling temperature, especially during additions, prevents runaway reactions. |

| Workup | An acidic workup is required to neutralize any remaining base and to protonate the product enolate to yield the final neutral β-keto ester.[13][14] |

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 2-Acetylnaphthalene | 170.21 | 8.51 g | 50 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 | 2.20 g | 55 mmol | 1.1 |

| Diethyl Carbonate | 118.13 | 17.72 g | 150 mmol | 3.0 |

| Anhydrous THF | - | 200 mL | - | - |

| 1 M Hydrochloric Acid | - | ~60 mL | - | - |

| Diethyl Ether | - | 200 mL | - | - |

| Saturated NaCl (brine) | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Experimental Workflow

Caption: Step-by-step workflow from reaction setup to purification.

Step-by-Step Procedure

-

Preparation: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel is flame-dried and allowed to cool under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: The flask is charged with sodium hydride (2.20 g, 55 mmol, 60% dispersion in mineral oil) and anhydrous THF (100 mL). The suspension is cooled to 0 °C using an ice bath.

-

Enolate Formation: 2-Acetylnaphthalene (8.51 g, 50 mmol) is dissolved in anhydrous THF (50 mL) and added to the dropping funnel. This solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional hour at 0 °C after the addition is complete to ensure full enolate formation.

-

Acylation Reaction: Diethyl carbonate (17.72 g, 150 mmol) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture at 0 °C. After addition, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated to reflux (approx. 66 °C) for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the 2-acetylnaphthalene spot has been consumed.

-

Workup: The flask is cooled back to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (~60 mL) until the gas evolution ceases and the mixture is acidic.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether (2 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with saturated aqueous NaCl (brine, 50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through a crossed Claisen condensation. This technical guide has detailed the underlying mechanism, emphasizing the critical role of a stoichiometric amount of strong base to drive the reaction to completion. By carefully controlling reaction parameters and understanding the function of each component, researchers can efficiently produce this valuable intermediate, paving the way for further exploration in synthetic and medicinal chemistry.

References

- Wikipedia. Claisen condensation. [URL: https://en.wikipedia.

- BYJU'S. Claisen Condensation Mechanism. [URL: https://byjus.

- NROChemistry. Claisen Condensation: Mechanism & Examples. [URL: https://www.nroer.cam.ac.

- Chemistry Steps. Claisen Condensation Reaction Mechanism. [URL: https://www.chemistrysteps.

- OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [URL: https://openstax.

- University of Calgary. The Claisen Condensation. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch21/ch21-3.html]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB31791098_EN.htm]

- Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0279]

- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Carbonyl_Condensation_Reactions/23.

- The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [URL: https://www.rsc.

- ChemicalBook. Ethyl 2-isobutylacetoacetate synthesis. [URL: https://www.chemicalbook.com/synthesis/1522-34-5.html]

- Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0235]

- Google Patents. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces. [URL: https://patents.google.

- ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [URL: https://www.researchgate.

- OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. [URL: https://openstax.

- University of Liverpool. Crossed Claisen Condensations. [URL: https://www.chem.uol.de/lectures/2014_OCII_Foerster/Handout_11.pdf]

- Portland State University. Chapter 21 notes. [URL: https://www.pdx.edu/wamser-group/sites/g/files/znldhr3091/files/2021-11/21notes.pdf]

- Amerigo Scientific. This compound. [URL: https://www.amerigoscientific.

- MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [URL: https://www.mdpi.com/1420-3049/27/11/3655]

- Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [URL: https://www.beilstein-archives.org/ark/2022/22/20211116-2580]

- PubChem. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760157]

- YouTube. Claisen condensation of esters. [URL: https://www.youtube.

- Thieme. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/a-1721-6511]

- SciSpace. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. [URL: https://typeset.io/papers/arylnaphthalene-lactone-analogues-synthesis-and-development-1y3p9z0q]

- BenchChem. Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry. [URL: https://www.benchchem.

- OpenStax. 23.8 Mixed Claisen Condensations - Organic Chemistry. [URL: https://openstax.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-ethyl-3-benzylamino-propanoate-in-modern-pharmaceutical-synthesis-10080173.html]

- University of Illinois Chicago. CHEM 330 Topics Discussed on Sept. 21. [URL: https://www.chem.uic.edu/chem330/handouts/Lecture_of_Sept_21_2006.pdf]

- ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [URL: https://www.researchgate.net/publication/372991030_Synthesis_of_Ethyl_S-3-1-Methyl-2-Oxo-Cyclohexyl-2-Oxopropanoate_Through_Stereoselective_Michael_Addition]

- Sigma-Aldrich. Ethyl benzoylacetate for synthesis. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/801808]

- RSC Publishing. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13606a]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Chapter 21 notes [web.pdx.edu]

- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. byjus.com [byjus.com]

- 14. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ethyl 2-isobutylacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 18. uwindsor.ca [uwindsor.ca]

- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]

Spectroscopic data of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 62550-65-6) is a β-keto ester featuring a naphthalene moiety.[1] This class of compounds is of significant interest in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures. A thorough understanding of their structural and electronic properties is paramount for their application in research and development. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to characterize this molecule. We delve into the causality behind experimental choices, provide validated protocols, and interpret the spectral data with a focus on the compound's hallmark feature: keto-enol tautomerism.

Molecular Structure and Tautomerism

This compound possesses the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] Structurally, it consists of an ethyl ester group and a naphthalen-2-yl ketone separated by a methylene group. The acidity of the α-hydrogens on this methylene bridge facilitates a dynamic equilibrium between the keto and enol tautomeric forms.[2] This equilibrium is fundamental to the compound's reactivity and its spectroscopic signature.

The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[2] The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.[2]

Caption: Keto-Enol equilibrium in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, as it allows for the unambiguous identification and quantification of both the keto and enol tautomers in solution.

Experimental Protocol: ¹H & ¹³C NMR

The following protocol ensures high-quality, reproducible NMR data. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for routine analysis, while solvents like DMSO-d₆ can shift the keto-enol equilibrium.

-

Sample Preparation: Accurately weigh 5-15 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution of the naphthalene region).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum will display distinct sets of signals for the keto and enol forms, with the integration of these signals directly reflecting their relative ratio in the chosen solvent.

| Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) | 7H |

| α-CH₂ | ~4.0 | Singlet (s) | 2H |

| O-CH₂ (Ethyl) | 4.2 - 4.3 | Quartet (q) | 2H |

| CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | 3H |

| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |

| Enolic OH | ~12.5 | Broad Singlet (br s) | 1H |

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) | 7H |

| Vinylic =CH | ~5.8 | Singlet (s) | 1H |

| O-CH₂ (Ethyl) | 4.2 - 4.3 | Quartet (q) | 2H |

| CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | 3H |

| Note: The ethyl group signals from both tautomers often overlap. |

Expertise & Interpretation:

-

The most striking feature of the enol form is the highly deshielded proton signal around δ 12.5 ppm . This significant downfield shift is due to the proton's involvement in a strong intramolecular hydrogen bond, which reduces its electron density.[3]

-

The keto form is identified by the sharp singlet at approximately δ 4.0 ppm , corresponding to the two equivalent α-protons of the active methylene group.[3]

-

The enol form displays a vinylic proton signal around δ 5.8 ppm , replacing the α-methylene signal of the keto form.[3]

-

The complex multiplet pattern in the aromatic region (δ 7.5 - 8.5 ppm ) is characteristic of a 2-substituted naphthalene ring system.

¹³C NMR Spectral Data & Interpretation

| Assignment (Keto Form) | Predicted δ (ppm) | Assignment (Enol Form) | Predicted δ (ppm) |

| C=O (Ketone) | ~195 | C=O (Ester) | ~173 |

| C=O (Ester) | ~168 | Naphthyl C-O | ~178 |

| Naphthalene C | 124 - 136 | Vinylic =CH | ~90 |

| α-CH₂ | ~46 | Naphthalene C | 124 - 136 |

| O-CH₂ (Ethyl) | ~62 | O-CH₂ (Ethyl) | ~61 |

| CH₃ (Ethyl) | ~14 | CH₃ (Ethyl) | ~14 |

Expertise & Interpretation:

-

Carbonyl Carbons: The key distinction lies in the carbonyl region. The keto form will show two distinct C=O signals: the ketone carbon around δ 195 ppm and the ester carbon around δ 168 ppm.[5]

-

Enol Carbons: In the enol form, the ketonic carbon is transformed into an enolic carbon (C-O) appearing much further upfield (~δ 178 ppm), while the methylene carbon becomes a vinylic carbon (=CH) at approximately δ 90 ppm. The ester carbonyl of the enol form is also shifted slightly.

-

The predicted shifts provide a clear blueprint for identifying both tautomers in a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present and confirming the existence of the keto-enol tautomerism.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, prepare a 5-10% solution in a suitable solvent (e.g., chloroform) for analysis in a solution cell.[2]

-

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Data Acquisition: Collect a background spectrum of the clean salt plates or the solvent-filled cell. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data & Interpretation

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comment |

| O-H stretch | Enol Hydroxyl | 3200 - 2500 (broad) | Very broad due to strong intramolecular H-bonding. |

| C-H stretch | Aromatic | 3100 - 3000 | |

| C-H stretch | Aliphatic (sp³) | 3000 - 2850 | |

| C=O stretch | Keto Form (Ketone) | ~1720 | Unconjugated ketone. |

| C=O stretch | Keto Form (Ester) | ~1740 | Saturated ester. |

| C=O stretch | Enol Form (Ester) | ~1650 | Conjugated and H-bonded. |

| C=C stretch | Aromatic & Enol | 1620 - 1580 | Overlapping region. |

| C-O stretch | Ester | 1300 - 1100 |

Expertise & Interpretation:

-

The presence of a very broad absorption band in the 3200-2500 cm⁻¹ region is a definitive indicator of the enol's intramolecularly hydrogen-bonded -OH group.

-

The carbonyl region is diagnostic. The keto form will exhibit two sharp C=O stretching bands: one for the ester (~1740 cm⁻¹) and one for the ketone (~1720 cm⁻¹).

-

The enol form will show a single, broader C=O band at a lower frequency (~1650 cm⁻¹). This shift is due to conjugation with the C=C double bond and the intramolecular hydrogen bonding, both of which weaken the C=O bond.[2] The presence of all three peaks confirms the tautomeric mixture.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the compound's molecular weight and its fragmentation pattern, which serves as a structural fingerprint. Electron Ionization (EI) is a common high-energy technique used for this analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation known as the molecular ion (M⁺•) and induces fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern & Interpretation

The fragmentation of β-keto esters is well-documented and is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[6][7]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Key Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 242 | [C₁₅H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 197 | [M - •OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical from the ester. |

| 155 | [C₁₁H₇O]⁺ | α-cleavage: Loss of the •CH₂COOEt radical, forming the stable naphthoyl cation. This is often the base peak. |

| 127 | [C₁₀H₇]⁺ | Decarbonylation (loss of CO) from the naphthoyl cation (m/z 155). |

Expertise & Interpretation:

-

The molecular ion peak at m/z 242 confirms the molecular weight of the compound.

-

The most significant fragmentation pathway is the cleavage of the bond between the ketone carbonyl and the α-carbon. This results in the formation of a highly stable, resonance-delocalized naphthoyl cation at m/z 155 . Due to its stability, this fragment is expected to be the base peak (the most abundant ion) in the spectrum.[7]

-

A subsequent loss of a neutral carbon monoxide (CO) molecule from the naphthoyl cation yields the naphthalene cation at m/z 127 .[7] The presence of this m/z 155 -> 127 transition is highly characteristic of aroyl compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating structural confirmation essential for its use in research and drug development. NMR spectroscopy definitively characterizes the keto-enol tautomerism in solution, IR spectroscopy provides rapid confirmation of key functional groups and hydrogen bonding, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation fingerprint dominated by the formation of the stable naphthoyl cation. This guide provides the foundational data and interpretive logic required for scientists to confidently identify and utilize this important chemical entity.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Crysdot LLC. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). 13C NMR Chemical Shift Table.

Sources

An In-depth Technical Guide to Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Compound Identification and Nomenclature

This compound is a β-keto ester characterized by a naphthalene moiety attached to the carbonyl group. Its systematic IUPAC name is This compound . It is also commonly referred to as ethyl 2-naphthoylacetate.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 62550-65-6 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC(=O)c1ccc2ccccc2c1 | N/A |

| InChI | InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | N/A |

| InChIKey | JFWSFANXHXCJOY-UHFFFAOYSA-N | N/A |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is crucial for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellowish-brown liquid | [1] |

| Boiling Point | 370 °C at 760 mmHg | [1] |

| Flash Point | 163.5 °C | [1] |

| Density | 1.164 g/cm³ | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents. | N/A |

Spectroscopic Data

Due to the tautomeric nature of β-keto esters, the spectroscopic data for this compound will show characteristics of both the keto and enol forms. The equilibrium between these two forms is solvent and temperature-dependent.

1H NMR Spectroscopy (Expected Chemical Shifts): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), the methylene protons adjacent to the carbonyl groups (a singlet for the keto form around 3.5-4.0 ppm and a vinyl proton for the enol form around 5.0-5.5 ppm), and the aromatic protons of the naphthalene ring (in the range of 7.4-8.5 ppm). The enolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

13C NMR Spectroscopy (Expected Chemical Shifts): The carbon NMR spectrum will display signals for the ethyl group carbons (~14 ppm and ~60 ppm), the methylene carbon (~45-50 ppm), the two carbonyl carbons (one for the ester and one for the ketone, ~165-175 ppm and ~190-200 ppm, respectively), and the aromatic carbons of the naphthalene ring (~125-135 ppm).

Infrared (IR) Spectroscopy (Expected Absorptions): The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. For the keto form, two distinct C=O bands are expected, with the ester carbonyl typically appearing at a higher wavenumber (around 1735-1750 cm⁻¹) than the ketone carbonyl (around 1715 cm⁻¹). The enol form will show a broader, conjugated C=O stretch at a lower wavenumber (around 1650 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 242.27. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-CO₂CH₂CH₃), and fragmentation of the naphthalene ring.

Synthesis and Reactivity

The primary synthetic route to this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.

Claisen Condensation: A Mechanistic Overview

The Claisen condensation involves the reaction of an ester with an enolizable α-hydrogen with another ester molecule in the presence of a strong base. In the synthesis of this compound, a mixed Claisen condensation is employed between ethyl 2-naphthoate and ethyl acetate.

Caption: Workflow of the Claisen condensation for the synthesis of the target compound.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl 2-naphthoate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or sodium metal

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Base: If using sodium metal, carefully dissolve it in an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 2-naphthoate and anhydrous ethyl acetate dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The naphthalene scaffold is a common feature in many biologically active compounds.

Role as a Synthetic Building Block

The reactivity of the β-keto ester functionality allows for a variety of subsequent transformations:

-

Alkylation and Acylation: The acidic α-proton can be removed by a base to form an enolate, which can then be alkylated or acylated to introduce new substituents.

-

Heterocycle Synthesis: Condensation reactions with hydrazines, ureas, or other binucleophiles can be used to construct various heterocyclic rings, such as pyrazoles and pyrimidines, which are prevalent in medicinal chemistry.

-

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a 2-naphthyl ketone.

Potential in Medicinal Chemistry

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of novel compounds that can be screened for various pharmacological activities. While specific drugs derived directly from this compound are not widely documented in publicly available literature, its utility is evident in patent literature for the preparation of proprietary compounds under investigation.

Caption: Key application areas of this compound.

Safety and Handling

GHS Hazard Statements (for the naphthalen-1-yl isomer):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 3: Precautionary Measures

| Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Engineering Controls | Use only in a well-ventilated area, preferably in a fume hood. |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| First Aid | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. |

It is imperative to consult a specific and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both academic and industrial research, particularly in the fields of organic synthesis and drug discovery. Its straightforward synthesis via the Claisen condensation and the reactivity of its β-keto ester functionality make it an attractive starting material for the construction of complex molecular architectures, including various heterocyclic systems. As the demand for novel therapeutics and functional materials continues to grow, the importance of such key building blocks in the synthetic chemist's toolbox cannot be overstated.

References

-

LookChem. Cas 62550-65-6,Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate. [Link]

-

Crysdot LLC. This compound. [Link]

-

PubChem. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Introduction: Situating a Key Synthetic Intermediate

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a β-keto ester of significant interest to the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a bulky, aromatic naphthalene moiety linked to a reactive β-keto ester system, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, polycyclic aromatic structures, and novel pharmaceutical scaffolds. Understanding its core physical properties is not merely an academic exercise; it is a prerequisite for its effective handling, reaction optimization, purification, and storage. This guide provides a detailed examination of these properties, grounded in both experimental data and predictive models, to support researchers in leveraging this compound to its full potential.

Part 1: Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in both reactive and non-reactive environments. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [2] |

| CAS Number | 62550-65-6 | |

| Appearance | Light yellow to yellow solid (<46°C), Liquid (>46°C) | |

| Melting Point | 46 °C | |

| Boiling Point | 370.0 ± 15.0 °C | (Predicted) |

| Density | 1.164 ± 0.06 g/cm³ | (Predicted) |

| Storage Temperature | -20°C |

The melting point of 46°C indicates that the compound exists as a low-melting solid at standard laboratory temperatures, transitioning to a liquid with gentle heating. This is an important consideration for handling and dispensing. The predicted high boiling point is characteristic of a molecule with significant molecular weight and polar functional groups, suggesting that purification by distillation would require high vacuum to prevent thermal decomposition.

Part 2: Molecular Structure and Spectroscopic Analysis

The physical properties of a molecule are a direct consequence of its structure. The presence of the naphthalene ring, ketone, and ethyl ester functionalities defines the spectroscopic signature of this compound.

Molecular Structure Diagram